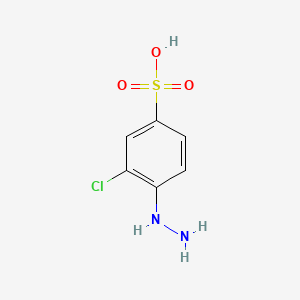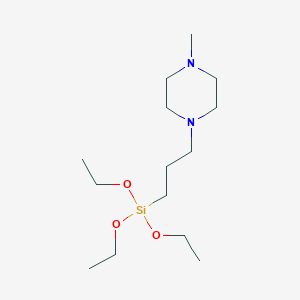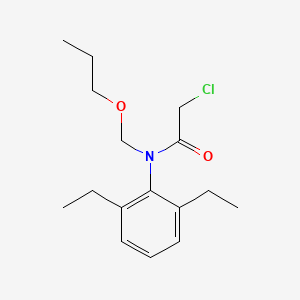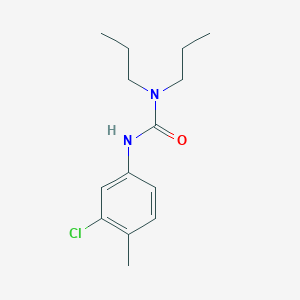
Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated
Overview
Description
Vinylmethylsiloxane-dimethylsiloxane copolymer, silanol terminated, is a type of silicone copolymer . It is used as mold-making elastomers and encapsulants and sealants for electronic components . The polymerized product provides a non-corrosive shield against moisture, dirt, and contaminants for electrical components .
Synthesis Analysis
The synthesis of Vinylmethylsiloxane-dimethylsiloxane copolymer, silanol terminated, involves the ring-opening polymerization of octamethylcyclotetrasiloxane and 1,3,5,7-tetramethyl-1,3,5,7-tetravinyl-cyclotetrasiloxane . The reaction conditions, such as the amount of end capping agents and the reaction temperature, can significantly affect the molecular weight, the reaction yield, the structure, and the composition of the copolymer .Molecular Structure Analysis
The vinyl content in the copolymer increases with the increasing of D4Vi when D4Vi/D4 monomer mixture is used for the equilibrium polymerization . This indicates that the poly (vinylmethyl-dimethylsiloxane) (VPVMS) was successfully synthesized .Chemical Reactions Analysis
High molecular weight of VPVMS was obtained with increasing D4Vi content in monomer mixture but the yield was relatively decreased . Thermal crosslinking was found in VPVMS due to the vinyl group in the main chain, which caused better thermal stability than PDMS .Physical and Chemical Properties Analysis
The copolymer has a higher melt viscosity and activation energy than PDMS homopolymer . It also has better thermal stability than PDMS due to the vinyl group in the main chain .Mechanism of Action
Target of Action
Vinylmethylsiloxane-Dimethylsiloxane Copolymer, Silanol Terminated, primarily targets the formation of silicone elastomers . It is used as a crosslinker in platinum and peroxide 2-part addition cure elastomers .
Mode of Action
This compound interacts with its targets through two major reactions :
- Hydrosilylation : In addition-cure systems, the bond-forming chemistry is the platinum-catalyzed hydrosilylation reaction .
- Peroxide-Activated Cure Systems : Vinylmethylsiloxane copolymers are mostly employed in peroxide-activated cure systems, which involve peroxide-induced free-radical coupling between vinyl and methyl groups .
Biochemical Pathways
The affected pathways primarily involve the formation and curing of silicone elastomers . The compound contributes to the crosslinking of polymers, leading to the formation of elastomers with varying mechanical properties .
Pharmacokinetics
Its physical properties like viscosity and density can impact its performance and stability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of silicone elastomers with varying mechanical properties . The crosslinking process results in elastomers with different tensile strength, elongation, and tear strength .
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability . For instance, the reaction yield increases with temperature up to 120 °C . Additionally, the presence of platinum or peroxide catalysts is crucial for the compound’s function .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo various reactions, including ring-opening polymerization
Cellular Effects
It is suspected of damaging fertility or the unborn child
Molecular Mechanism
The molecular mechanism of Vinylmethylsiloxane-dimethylsiloxane copolymer, silanol terminated involves the platinum-catalyzed hydrosilylation reaction . This reaction is part of the addition-cure systems, which are employed in the formation of silicone elastomers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vinylmethylsiloxane-dimethylsiloxane copolymer, silanol terminated can change over time. For instance, when excess end capping agents are added and the reaction is carried out under favorable conditions, ring opening occurs rapidly, and high reaction yield and low molecular weight products can be obtained .
Properties
IUPAC Name |
ethenyl-[hydroxy(dimethyl)silyl]oxy-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H26O5Si4/c1-9-18(8,13-16(4,5)11)14-17(6,7)12-15(2,3)10/h9-11H,1H2,2-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRUHVVTGKWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H26O5Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67923-19-7 | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)
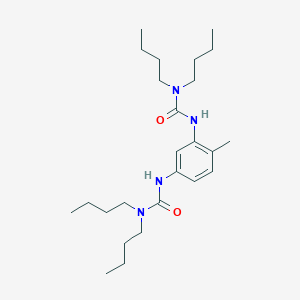

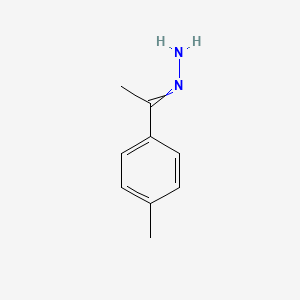
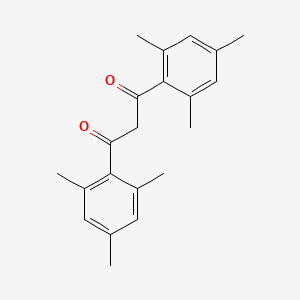
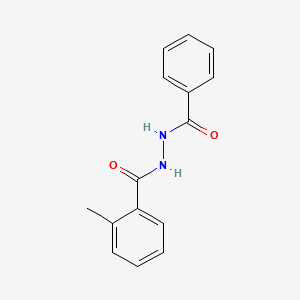
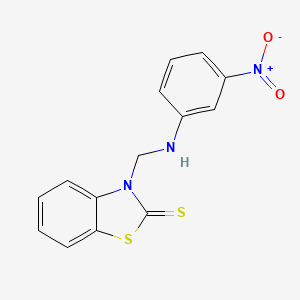
![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)
![Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate](/img/structure/B3337473.png)
